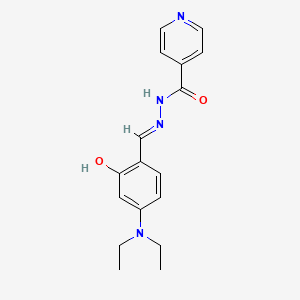

N'-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide is a Schiff base compound known for its significant applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a diethylamino group, a hydroxybenzylidene moiety, and an isonicotinohydrazide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Solvent | 95% ethanol | |

| Temperature | Reflux (~78°C) | |

| Reaction Time | 4–6 hours | |

| Yield | ~80% |

The product is typically purified via recrystallization and characterized using FT-IR , ¹H/¹³C NMR , and mass spectrometry .

Metal Ion Complexation

The compound acts as a chemosensor for nickel(II) ions , demonstrating selective binding in aqueous-organic solutions .

Key Findings:

-

Mechanism : The hydrazone group (-C=N-NH-) and phenolic -OH participate in coordination, inducing a visible color change from yellow to orange .

Spectral Changes Upon Ni²+ Binding:

| Parameter | Free Ligand | Ni²+ Complex |

|---|---|---|

| UV-Vis λmax | 385 nm | 465 nm |

| Fluorescence | Quenched | Enhanced |

Density Functional Theory (DFT) studies reveal that Ni²+ binding stabilizes the ligand’s electronic structure, reducing the HOMO-LUMO gap by ~0.8 eV.

Acid-Base Reactivity

The compound exhibits pH-dependent behavior due to its phenolic -OH (pKa≈8.17) and hydrazone groups :

-

Deprotonation : Occurs in alkaline conditions, enhancing solubility and altering coordination behavior.

-

Protonation : The diethylamino group (-N(C2H5)2) remains protonated in acidic media, influencing electronic properties.

Comparative Reactivity with Analogues

| Feature | This Compound | 4-Aminoantipyrine | Isoniazid |

|---|---|---|---|

| Metal Binding | Strong (Ni²+) | Moderate (Cu²+/Fe³+) | Weak |

| Solubility | Enhanced by -N(C₂H₅)₂ | Low | Moderate |

| Stability | Thermally stable | Degrades at >200°C | Hydrolytically unstable |

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N'-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide is synthesized through a condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and isonicotinohydrazide, typically in an ethanol solvent under reflux conditions. The resulting compound exhibits a molecular formula of C17H20N4O2 and a molecular weight of 312.37 g/mol .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. It can form complexes with various metal ions, enhancing the development of new materials with tailored properties. The ability to coordinate with metals allows for applications in catalysis and sensor development .

This compound exhibits notable antimicrobial and antifungal properties. Research indicates that it can disrupt microbial cell membranes and inhibit essential enzymes, making it a candidate for drug development against various pathogens .

Case Study: Antimicrobial Efficacy

- A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, indicating potential as an antibacterial agent .

Chemosensing Applications

Recent studies have explored the use of this compound as a chemosensor for detecting metal ions, particularly nickel ions (Ni²⁺). The compound showed high selectivity and sensitivity towards Ni²⁺ ions, with a limit of detection reported at 375 nM .

Data Table: Chemosensing Performance

| Parameter | Value |

|---|---|

| Binding Constant (Kb) | 22,769 M⁻¹ |

| Limit of Detection (LOD) | 375 nM |

| Detection Method | UV-Vis Spectroscopy |

Optical Properties

The optical properties of this compound make it suitable for applications in nonlinear optics and photonics. Its ability to exhibit fluorescence upon metal ion binding enhances its utility in optical sensors .

Mecanismo De Acción

The mechanism of action of N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparación Con Compuestos Similares

Similar Compounds

N’-(4-(dimethylamino)benzylidene)isonicotinohydrazide: Similar in structure but with a dimethylamino group instead of a diethylamino group.

N’-(4-hydroxybenzylidene)isonicotinohydrazide: Lacks the diethylamino group, resulting in different chemical properties.

Uniqueness

N’-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide is unique due to the presence of the diethylamino group, which enhances its solubility and reactivity compared to similar compounds. This structural feature contributes to its diverse applications and makes it a valuable compound in various scientific and industrial fields.

Actividad Biológica

N'-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide, a Schiff base compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula: C17H20N4O2

- Molar Mass: 312.37 g/mol

- Density: 1.16 g/cm³

- pKa: 8.17 (predicted)

The compound is synthesized through the condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde and isonicotinohydrazide, typically in an ethanol solvent under reflux conditions .

Antimicrobial and Antifungal Properties

This compound has demonstrated significant antimicrobial and antifungal activities. Studies have shown that it effectively inhibits the growth of various bacterial strains and fungi, making it a potential candidate for therapeutic applications.

- Antibacterial Activity:

- Antifungal Activity:

The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymes involved in cellular processes. The diethylamino group enhances solubility and reactivity, allowing for better interaction with biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide | Dimethylamino group | Moderate antibacterial activity |

| N'-(4-hydroxybenzylidene)isonicotinohydrazide | Lacks diethylamino group | Lower solubility and reactivity |

| This compound | Diethylamino group enhances activity | High antibacterial and antifungal activity |

The unique presence of the diethylamino group in this compound contributes significantly to its enhanced biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Efficacy : A recent investigation assessed the compound's effectiveness against clinical isolates of bacteria, revealing a high potency compared to standard antibiotics like ciprofloxacin .

- Fluorescent Chemo-sensing : Research demonstrated that this Schiff base derivative could act as a chemosensor for metal ions, showcasing its versatility beyond antimicrobial applications .

- Structure-Activity Relationship : Detailed analysis indicated that modifications in the molecular structure could enhance or reduce biological activity, emphasizing the importance of specific functional groups in the design of new derivatives for improved efficacy .

Propiedades

IUPAC Name |

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQPCBPAOAFXSJ-XDHOZWIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.